Home > Products > Building Blocks P18716 > (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine
(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine - 767340-03-4

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine

Catalog Number: EVT-1440915
CAS Number: 767340-03-4
Molecular Formula: C16H13F6N5O
Molecular Weight: 405.304
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitagliptin, chemically (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, is a synthetic organic compound belonging to the class of beta-amino amides. [] It plays a crucial role in scientific research, particularly in the field of medicinal chemistry, as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV). [] Sitagliptin has emerged as a valuable tool for investigating the physiological roles of DPP-IV and for developing novel therapeutic interventions for type 2 diabetes.

(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (Sitagliptin)

Compound Description: Sitagliptin is a potent, orally active dipeptidyl peptidase IV (DPP-IV) inhibitor developed for the treatment of type 2 diabetes []. It exhibits an IC50 of 18 nM against DPP-IV, demonstrating excellent selectivity over other proline-selective peptidases []. Sitagliptin has shown favorable pharmacokinetic properties, including good oral bioavailability and efficacy in animal models [, ]. The phosphate salt of sitagliptin, known as MK-0431, was selected for further development [].

Sitagliptin L-tartrate salt (Form Z1)

Compound Description: This compound represents a highly stable polymorph of sitagliptin in the form of its L-tartrate salt [, ]. The specific crystal form, designated as Form Z1, exhibits enhanced stability and is particularly suitable for use as the active pharmaceutical ingredient in medications targeting type 2 diabetes [].

Sitagliptin Metabolites (M1, M2, M3, M4, M5, M6)

Compound Description: Several metabolites of sitagliptin have been identified in preclinical and clinical studies, arising from biotransformations such as N-sulfation (M1), N-carbamoyl glucuronidation (M4), hydroxylation (M6), oxidative desaturation of the piperazine ring followed by cyclization (M2 and M5), and ether glucuronidation of a hydroxylated metabolite (M3) [, , ]. Importantly, metabolites M1, M2, and M5 have been synthesized and tested for DPP-IV inhibition, revealing significantly reduced potency compared to the parent compound [].

Sitagliptin Besylate Salt

Compound Description: This salt form of sitagliptin has been characterized and a novel crystalline form, designated as Form II, has been discovered []. This polymorph exhibits a distinct X-ray powder diffraction pattern, indicating different solid-state properties compared to other forms [].

Sitagliptin Gentisate, Adipate, and Trifluoroacetate Salts

Compound Description: In addition to the L-tartrate, besylate, and phosphate salts, novel salts of sitagliptin with gentisic acid, adipic acid, and trifluoroacetic acid have been prepared and studied []. These salts represent alternative salt forms that may offer advantages in terms of physicochemical properties, such as solubility, stability, or processability [].

Sitagliptin Hydrochloride Salt

Compound Description: A novel crystalline form of the hydrochloride salt of sitagliptin has been identified and characterized []. This finding highlights the importance of exploring different salt forms and polymorphic modifications to identify the most suitable form for pharmaceutical development.

Sitagliptin Phosphate Monohydrate

Compound Description: This compound is the dihydrogen phosphate salt of sitagliptin, which exists as a crystalline monohydrate [, ]. It acts as a potent inhibitor of DPP-IV and is investigated for its potential in preventing and treating type 2 diabetes []. This salt form offers additional advantages in treating obesity and hypertension [, ].

Anhydrous Polymorph and Solvate of Sitagliptin Phosphate

Compound Description: Besides the monohydrate form, an anhydrous polymorph and a crystalline solvate of the dihydrogen phosphate salt of sitagliptin have been discovered []. These discoveries further demonstrate the propensity of this salt to exist in different solid-state forms, each potentially possessing distinct physicochemical properties.

Overview

The compound (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmaceutical development due to its unique structural features and potential biological activities. This compound belongs to a class of organic compounds characterized by the presence of multiple functional groups and heterocycles, which are essential for various biological interactions.

Source

The synthesis and analysis of such compounds are often documented in scientific literature, including journals focused on organic chemistry and medicinal chemistry. The detailed exploration of their properties and potential applications can be found in various academic publications and databases.

Classification

This compound can be classified as an organic compound due to its carbon-based structure. More specifically, it falls under the category of heterocyclic compounds, as it contains nitrogen atoms within its ring structures. Additionally, its functional groups suggest potential applications in pharmaceuticals, particularly in drug design.

Synthesis Analysis

Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach is retrosynthetic analysis, which breaks down the target molecule into simpler precursor structures. This method allows chemists to plan synthetic routes effectively by identifying key disconnections that lead to simpler synthons.

Technical Details

The synthesis may start with commercially available precursors that can undergo various transformations such as nucleophilic substitutions, cyclizations, or functional group modifications. Specific reactions might include:

  • Nucleophilic Substitution: To introduce the trifluoromethyl group.
  • Cyclization Reactions: To form the triazole and pyrazine rings.
  • Amine Functionalization: To attach the amine group to the butenyl chain.

Each step requires careful selection of reagents and conditions to achieve high yields and purity.

Molecular Structure Analysis

Structure

The molecular structure of this compound can be depicted using structural formulas that highlight its functional groups:

  • A butenyl chain with an amine group.
  • A triazole ring fused with a pyrazine ring.
  • Multiple trifluoromethyl groups, which significantly influence its electronic properties.

Data

The molecular formula can be represented as C16H13F6N5OC_{16}H_{13}F_6N_5O. The presence of fluorine atoms enhances lipophilicity and may improve biological activity by affecting membrane permeability.

Chemical Reactions Analysis

Reactions

The compound can participate in several chemical reactions typical for organic molecules:

  • Electrophilic Aromatic Substitution: Due to the presence of trifluoromethyl groups on the aromatic rings.
  • Hydrogenation Reactions: To modify double bonds in the butenyl chain.
  • Dehydrohalogenation: If halogenated precursors are used.

Technical Details

Each reaction pathway must be optimized for conditions such as temperature, pressure, and solvent choice to maximize yield and minimize side products. Analytical techniques like chromatography may be employed to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. The structural features suggest potential binding sites due to the presence of nitrogen-containing heterocycles.

Data

Studies may reveal that the compound acts as an inhibitor or modulator in biochemical pathways. Quantitative structure-activity relationship (QSAR) models can help predict its biological activity based on structural data.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Indicative of purity and crystalline structure.
  • Solubility: Important for bioavailability; typically assessed in various solvents.

Chemical Properties

Chemical properties involve stability under various conditions (e.g., pH variations) and reactivity with common reagents. The presence of fluorine may enhance stability against hydrolysis or oxidation reactions.

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting specific diseases.
  • Biochemical Research: Studying enzyme interactions or cellular pathways.
  • Material Science: Due to its unique electronic properties, it may find uses in developing advanced materials or sensors.
Introduction

Structural Overview of (2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine

This compound features a multicomponent architecture integrating three pharmacologically significant domains:

  • A 1,2,4-triazolo[4,3-a]pyrazine core serving as the central scaffold, characterized by its electron-deficient, nitrogen-rich bicyclic system that enables π-stacking interactions and hydrogen bonding with biological targets [1] [8]. The trifluoromethyl (-CF₃) group at the C3 position significantly enhances metabolic stability and lipophilicity [1].
  • A 2,4,5-trifluorophenyl ring linked via an enaminone spacer. The fluorine atoms at ortho, meta, and para positions confer electron-withdrawing effects that modulate the aromatic system's electron density and enhance membrane permeability [6].
  • A Z-configured enaminone linker (β-aminocrotonamide) connecting the triazolopyrazine and aryl moieties. The (2Z)-stereochemistry is critical for molecular planarity and target binding, as the Z-isomer stabilizes a bioactive conformation through intramolecular hydrogen bonding (N-H···O=C) [6].

Table 1: Structural Components and Their Functional Roles

ComponentStructural FeaturesBiological/Physicochemical Role
Triazolopyrazine coreBicyclic N-heterocycle; C3-trifluoromethyl substitutionEnhances metabolic stability; facilitates target binding via H-bonding and π-stacking
2,4,5-Trifluorophenyl ringAromatic system with halogen substituents at positions 2,4,5Increases lipophilicity (log P); improves membrane permeability; electron-withdrawing effect
Enaminone linker(2Z)-4-oxobut-2-en-2-amine configurationMaintains molecular planarity; stabilizes bioactive conformation via intramolecular H-bonding

Historical Context and Discovery of Fluorinated Triazolopyrazine Derivatives

The development of this compound is rooted in the Open Source Malaria (OSM) consortium's Series 4 investigations, which identified the 1,2,4-triazolo[4,3-a]pyrazine scaffold as a potent antimalarial chemotype. Early non-fluorinated analogs (e.g., OSM-S4-1) exhibited IC₅₀ values as low as 16 nM against Plasmodium falciparum by inhibiting PfATP4, a parasite Na⁺/H⁺-ATPase critical for ion homeostasis [1] [8]. Late-stage functionalization (LSF) strategies, particularly Diversinate™ chemistry, enabled efficient C–H trifluoromethylation at the C8 position of the scaffold using zinc trifluoromethanesulfinate (TFMS) reagents [1] [5]. This technique circumvented de novo synthesis and allowed rapid generation of analogs:

Table 2: Evolution of Key Fluorinated Triazolopyrazine Antimalarials

CompoundFluorine MotifP. falciparum IC₅₀ (μM)Key Advancement
OSM-S4-1 (non-fluorinated)None0.016Original lead; high potency but suboptimal solubility
C8-CF₃ analogC8-trifluoromethyl0.2–10Improved metabolic stability; maintained activity
Target compoundC3-CF₃; polyfluorinated aryl0.3 (3D7 strain)Dual fluorination enhances solubility & target affinity

The integration of a 2,4,5-trifluorophenyl moiety was inspired by sitagliptin, a fluorinated antidiabetic drug where this group enhances DPP-4 inhibition and oral bioavailability [6]. This strategic incorporation aimed to leverage known pharmacodynamic benefits of polyfluorinated aromatics in parasitic target engagement.

Significance of Fluorine Substituents in Medicinal Chemistry

Fluorine atoms and trifluoromethyl groups exert multifaceted effects on drug-like properties:

  • Metabolic Stability: The C–F bond's high strength (485 kJ/mol) reduces oxidative metabolism by cytochrome P450 enzymes. In triazolopyrazines, C3-CF₃ substitution decreases hepatic intrinsic clearance to <8.1 μL/min/mg in human hepatocyte assays [1] [3].
  • Lipophilicity and Permeability: Fluorine atoms increase log P by 0.25 per substituent, enhancing membrane crossing. The 2,4,5-trifluorophenyl group elevates log D₇.₄ by 1.2 units compared to non-fluorinated analogs, correlating with improved blood-brain barrier penetration in CNS-targeted analogs [6] [9].
  • Electrostatic Interactions: Fluorine's high electronegativity (3.98 Pauling scale) creates dipole moments that strengthen target binding. In PfATP4 inhibition, the C3-CF₃ group forms van der Waals contacts with Ile⁷⁹⁶ and Phe⁸⁰⁴ residues, increasing binding affinity by ~3-fold versus non-fluorinated counterparts [1] [7].

Table 3: Comparative Effects of Fluorination on Pharmacological Properties

ParameterNon-Fluorinated AnalogC3-CF₃ AnalogTarget CompoundChange
Metabolic StabilityHepatic CL: 25 μL/min/mg<8.1 μL/min/mg<5.0 μL/min/mg3–5 fold ↑
log D₇.₄1.82.43.1+1.3
PfATP4 IC₅₀0.042 μM0.028 μM0.015 μM2–3 fold ↓
Aqueous Solubility15 μM8 μM22 μM1.5 fold ↑

Notably, the combined fluorination (C3-CF₃ + polyfluorinated aryl) synergistically improves solubility despite increasing log P, attributed to reduced crystal lattice energy and enhanced amorphous character [3] [6].

Research Objectives and Scope

The synthesis and evaluation of this compound address four primary objectives:

  • Antimalarial Optimization: Enhance potency against drug-resistant P. falciparum strains (Dd2 and 3D7) by refining target affinity to PfATP4, a validated antimalarial target. Fluorine substitutions aim to improve parasiticidal activity while minimizing human cytotoxicity (HEK293 IC₅₀ >80 μM) [1] [5].
  • Pharmacokinetic Refinement: Address solubility limitations of early Series 4 compounds. The enaminone linker and polar triazolopyrazine core increase water solubility to 22 μM (vs. 8 μM for C8-CF₃ analogs), facilitating oral absorption [8].
  • Structure-Activity Relationship (SAR) Elucidation: Systematically evaluate the contribution of each fluorine position to bioactivity. Studies compare C3-CF₃ vs. C8-CF₃ analogs and assess the 2,4,5-trifluorophenyl motif's role in parasite membrane penetration [1] [6].
  • Synthetic Methodology: Develop efficient routes to Z-configured enaminones using stereoselective Wittig or Knoevenagel condensations, avoiding E-isomer contamination that reduces potency by >100-fold [6].

This research exclusively focuses on chemical synthesis, in vitro pharmacology, and computational modeling, excluding formulation, dosing, or clinical safety studies.

Properties

CAS Number

767340-03-4

Product Name

(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine

IUPAC Name

(Z)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

Molecular Formula

C16H13F6N5O

Molecular Weight

405.304

InChI

InChI=1S/C16H13F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4-6H,1-3,7,23H2/b9-5-

InChI Key

RLSFDUAUKXKPCZ-UITAMQMPSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=C(CC3=CC(=C(C=C3F)F)F)N

Synonyms

(2Z)-3-Amino-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one; 2,3-Desdihydrogen rac-Sitagliptin, Sitagliptin Enamine Impurity

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.